(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S752141
CAS No.
32305-98-9
M.F
C31H32O2P2
M. Wt
498.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-d...

CAS Number

32305-98-9

Product Name

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Molecular Formula

C31H32O2P2

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N

SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Origin and Significance

(-)-DIOP is a synthetic compound not found naturally. Its significance lies in its ability to induce chirality in reactions, a crucial aspect of asymmetric synthesis in organic chemistry []. Due to its well-defined structure and strong chelating properties, (-)-DIOP has become a cornerstone for the development of numerous asymmetric catalysts [].


Molecular Structure Analysis

Key Features

(-)-DIOP possesses a six-membered 1,3-dioxolane ring with two geminal dimethyl groups at the 2-positions. Crucially, the 4 and 5 positions are bonded to phosphinomethyl (CH2PPh2) groups, where Ph represents a phenyl ring (C6H5). The chirality arises from the stereochemistry at the 4 and 5 positions, designated as (4R,5R) in this case [].

Notable Aspects

The rigid 1,3-dioxolane ring and bulky diphenylphosphino groups create a well-defined binding pocket for metal centers. The (4R,5R) configuration brings the two phosphine groups in close proximity, allowing for chelation of a metal and facilitating asymmetric induction during catalysis [].


Chemical Reactions Analysis

Synthesis

The synthesis of (-)-DIOP is a multi-step process starting from D-mannitol. The detailed procedure involves several protection and deprotection steps to achieve the desired chirality and final structure.

Reactions

The primary application of (-)-DIOP is in asymmetric catalysis. It forms complexes with various transition metals, which then act as catalysts for a range of reactions. Examples include hydrogenation, hydroformylation, and aldol reactions. The chirality of (-)-DIOP is transferred to the product molecule in these reactions, leading to enantioselectivity [, ].

(R)-substrate + H2 -> (S)-product

Decomposition

Physical And Chemical Properties Analysis

  • Melting Point: 132-134 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Relatively stable under inert conditions but may slowly decompose on exposure to air or moisture []

(-)-DIOP acts as a chiral ligand in asymmetric catalysis. Upon coordination with a metal center, the rigid structure and close proximity of the phosphine groups create a chiral environment around the metal. This environment selectively binds one enantiomer of the substrate molecule over the other, leading to the formation of a specific enantiomer of the product [].

  • Toxicity: No data available on specific toxicity, but it is advisable to avoid inhalation and ingestion.
  • Flammability: Not readily flammable but may burn if exposed to high temperatures.
  • Reactivity: May react with strong oxidizing agents.

Applications of DIOP in Asymmetric Catalysis

  • Hydrogenation: DIOP is a versatile ligand for the asymmetric hydrogenation of various unsaturated substrates, including alkenes, imines, and enamides. It has been successfully employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Hydroformylation: DIOP can be used as a ligand for the rhodium-catalyzed hydroformylation of alkenes, leading to the formation of chiral aldehydes with high enantioselectivity. This reaction is crucial for the production of various building blocks used in the synthesis of pharmaceuticals and other complex molecules.
  • Cyclization reactions: DIOP finds application in various cyclization reactions, such as aldol reactions and Diels-Alder reactions. These reactions allow for the construction of complex molecules with defined stereochemistry, which is essential for the development of new drugs and functional materials.

Advantages of DIOP

  • High enantioselectivity: DIOP is known for its ability to achieve high enantioselectivities in various catalytic reactions, making it a valuable tool for the synthesis of chiral compounds.
  • Broad substrate scope: DIOP can be employed in a wide range of asymmetric reactions due to its flexible nature and ability to accommodate various substrates.
  • Air and moisture stability: DIOP exhibits good stability towards air and moisture, making it easier to handle and store compared to some other chiral ligands.

XLogP3

6.2

UNII

ESK57W53CI

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32305-98-9

Wikipedia

(-)-DIOP

Dates

Modify: 2023-08-15

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